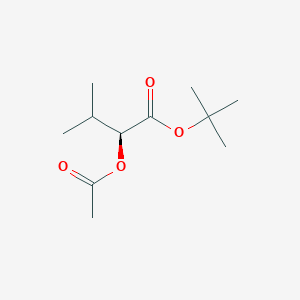

(S)-叔丁基 2-乙酰氧基-3-甲基丁酸酯

描述

“(S)-tert-butyl 2-acetoxy-3-methylbutanoate” is also known as “Chrysanthemyl 2-acetoxy-3-methylbutanoate”. It is a sex pheromone of the citrophilous mealybug, Pseudococcus calceolariae . The main female-specific compound is identified as [2,2-dimethyl-3- (2-methylprop-1-enyl)cyclopropyl]methyl 2-acetoxy-3-methylbutanoate .

科学研究应用

Insect Pheromone

(S)-tert-butyl 2-acetoxy-3-methylbutanoate: serves as the sex pheromone of the citrophilous mealybug (Pseudococcus calceolariae). Researchers have identified its absolute configuration as (1R,3R)-[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl ®-2-acetoxy-3-methylbutanoate . This compound plays a crucial role in attracting male mealybugs, aiding in pest management and crop protection.

Mealybug Control Strategies

Understanding the pheromone’s structure allows for the development of effective monitoring tools. By using traps baited with synthetic stereoisomers of the pheromone, researchers can selectively capture male mealybugs without adverse effects on trap catch . This knowledge contributes to sustainable pest control strategies.

Agricultural Applications

The citrophilous mealybug infests economically important crops such as oranges, lemons, avocados, and other fruits. By studying the pheromone, researchers can devise targeted control measures to mitigate crop damage and reduce economic losses .

Virus Vectoring

Mealybugs transmit viruses, including the Grapevine Leafroll-associated Virus 3 (GLRaV-3). Investigating the pheromone’s role in mealybug behavior and attraction can aid in managing virus spread in vineyards and orchards .

Chemical Ecology Research

The study of mealybug pheromones contributes to our understanding of chemical communication in insect populations. Researchers explore the ecological implications of these compounds, including their impact on mating behavior and population dynamics .

Synthetic Chemistry and Bioassays

The synthesis of stereoisomers and bioassays with male mealybugs allows scientists to validate the pheromone’s activity. This research informs the design of environmentally friendly insecticides and lures for pest monitoring .

作用机制

Target of Action

The primary target of (S)-tert-butyl 2-acetoxy-3-methylbutanoate is the citrophilous mealybug, Pseudococcus calceolariae . This compound acts as a sex pheromone , specifically attracting male mealybugs .

Mode of Action

(S)-tert-butyl 2-acetoxy-3-methylbutanoate interacts with its targets by being released into the environment, where it is detected by the olfactory receptors of male mealybugs . This leads to changes in the behavior of the male mealybugs, attracting them towards the source of the pheromone .

Pharmacokinetics

As a volatile compound, it is likely to be rapidly distributed in the environment and detected by the olfactory receptors of the male mealybugs .

Result of Action

The result of the action of (S)-tert-butyl 2-acetoxy-3-methylbutanoate is the attraction of male mealybugs towards the source of the pheromone . This leads to increased chances of mating and reproduction among the mealybug population.

Action Environment

The action of (S)-tert-butyl 2-acetoxy-3-methylbutanoate is influenced by environmental factors such as temperature, humidity, and wind direction, which can affect the volatility and dispersion of the compound . The efficacy and stability of the compound may also be affected by these factors.

属性

IUPAC Name |

tert-butyl (2S)-2-acetyloxy-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-7(2)9(14-8(3)12)10(13)15-11(4,5)6/h7,9H,1-6H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHRBOFYIGYFPP-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C)(C)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC(C)(C)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-butyl 2-acetoxy-3-methylbutanoate | |

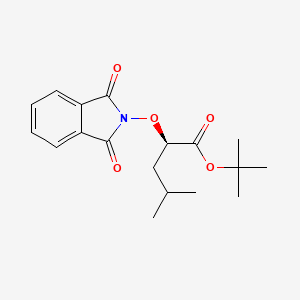

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

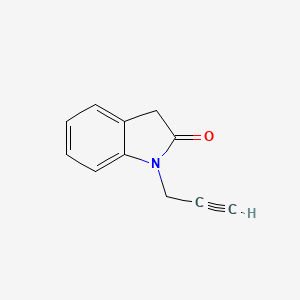

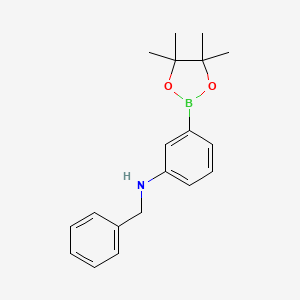

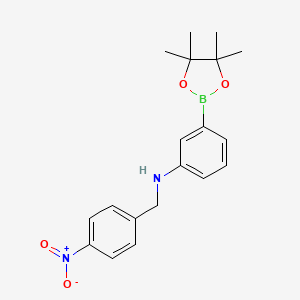

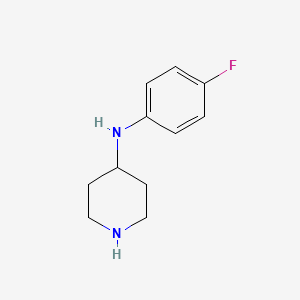

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-4-[trimethylsilylethynyl]pyrimidine](/img/structure/B3132882.png)

![1-(2,2,2-trifluoroethyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B3132918.png)